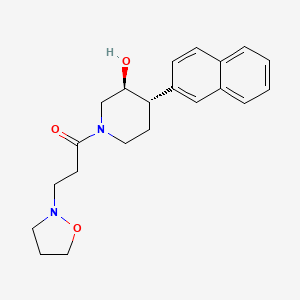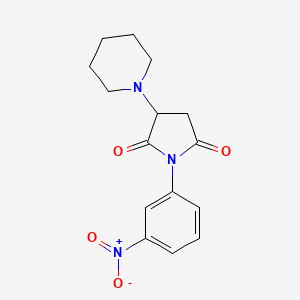
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(1-phenylethyl)amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzodioxepin derivatives often involves multi-step chemical reactions that include cyclization and substitution reactions. Kouznetsov et al. (1998) described a three-stage synthesis route starting from alpha-pyridylaldehydes and benzyl-(alpha-phenylethyl) amines, leading to the creation of geometric isomers of benz-2-azepine derivatives, showcasing the complexity and versatility in the synthesis of such compounds (Kouznetsov, Palma, & Aliev, 1998). Ackerman, Horning, and Muchowski (1972) also highlighted an innovative synthesis pathway for benzazepine derivatives, illustrating the chemical ingenuity in producing these molecules (Ackerman, Horning, & Muchowski, 1972).
Molecular Structure Analysis
The molecular structure of benzodioxepine derivatives is characterized by a benzene ring fused with a seven-membered dioxepine ring. The stereochemistry and geometric isomerism play a crucial role in the properties of these compounds. High-resolution NMR spectroscopy and X-ray crystallography are commonly used to elucidate their structure. Dani et al. (2013) utilized DFT methods and single-crystal X-ray data to analyze the molecular structure of thiadiazole derivatives, showing the importance of structural analysis in understanding these complex molecules (Dani et al., 2013).
Chemical Reactions and Properties
Benzodioxepine derivatives undergo a variety of chemical reactions, including cyclization, substitution, and redox reactions. These reactions are essential for modifying the chemical structure and properties of the compounds for different applications. For instance, Yamaguchi et al. (2005) detailed the synthesis of benzoxepin carboxylic acids through Stille coupling followed by Mitsunobu cyclization, showcasing the chemical reactivity of these compounds (Yamaguchi, Tsuchida, Miyazawa, & Hirai, 2005).
Propriétés
IUPAC Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(15-7-3-2-4-8-15)19-11-18-20-12-16-9-5-6-10-17(16)13-21-18/h2-10,14,18-19H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULBLLSSWZJGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2OCC3=CC=CC=C3CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-phenylethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(benzylthio)-6-(3-bromo-4-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4017410.png)
![N-[2-(cyclohexylthio)ethyl]-2-phenylacetamide](/img/structure/B4017420.png)
![1-(4-methoxyphenyl)-3-{[2-(2-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4017424.png)
![3-[(4-chlorophenyl)thio]-N-{2-[(2-methylbenzyl)thio]ethyl}propanamide](/img/structure/B4017425.png)

![N~1~-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4017438.png)
![2-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4017454.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B4017461.png)


![2-(3-chlorophenyl)-1-methyl-2-oxoethyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4017496.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(3,4-dimethoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B4017504.png)